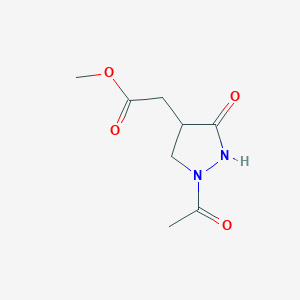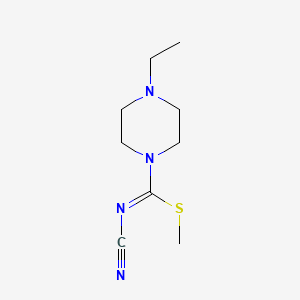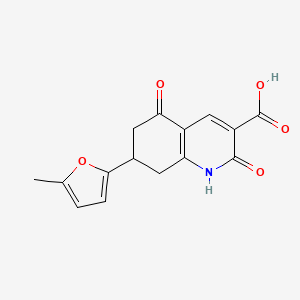
4-Cloroquinazolina-7-carbonitrilo
Descripción general
Descripción
4-Chloroquinazoline-7-carbonitrile is a useful research compound. Its molecular formula is C9H4ClN3 and its molecular weight is 189.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloroquinazoline-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloroquinazoline-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Terapéuticos en la Terapia del Cáncer
Los derivados de la quinazolina, como el 4-Cloroquinazolina-7-carbonitrilo, han mostrado potencial como agentes terapéuticos en la terapia del cáncer . Son particularmente prometedores en el tratamiento del cáncer de vejiga, donde la terapia dirigida a vías moleculares específicas es un enfoque clave . Muchos derivados de la quinazolina están aprobados para uso clínico antitumoral, incluidos erlotinib, gefitinib, afatinib, lapatinib y vandetanib .
Acción Antiproliferativa
Los estudios de una serie de conjugados de 2-aril-4-cloroquinazolina con 7-amino-2-aril-5-bromoindoles han demostrado que los derivados se caracterizan por una acción antiproliferativa contra las células Caco-2, C3A, MCF-7 y HeLa . Esto sugiere posibles aplicaciones en el tratamiento de varios tipos de cáncer.
Reacciones de Acoplamiento Cruzado
Las quinazolinas halogenadas, incluido el this compound, se han utilizado en reacciones de acoplamiento cruzado catalizadas por metales . Estas reacciones son un método clave para generar nuevos derivados polisustituidos, que pueden tener una amplia gama de propiedades biológicas .
Síntesis de Nuevos Compuestos
La presencia y la posición de los sustituyentes en uno de los compuestos cíclicos en los derivados de la quinazolina pueden influir en gran medida en sus propiedades . Esto hace que el this compound sea un compuesto valioso en el diseño y síntesis de nuevos compuestos basados en la quinazolina con potencial potencia anticancerígena .
Investigación de Resistencia a los Medicamentos
Los derivados de la quinazolina se están estudiando en el contexto de la superación de la resistencia a múltiples fármacos, una limitación importante de muchas terapias contra el cáncer convencionales . La capacidad de estos compuestos para dirigirse a vías moleculares específicas podría potencialmente eludir los mecanismos de resistencia .
Reducción de Efectos Secundarios
Otra área de investigación involucra la reducción de los efectos secundarios graves asociados con las terapias contra el cáncer convencionales . Los derivados de la quinazolina, incluido el this compound, pueden ofrecer un enfoque más específico, reduciendo potencialmente el impacto en las células sanas y, por lo tanto, minimizando los efectos secundarios .
Mecanismo De Acción
Target of Action
Similar compounds, such as 4-anilinoquinazolines, have been widely investigated as antitumor agents because they can inhibit some receptor tyrosine kinases (rtks) expressed by malignant tumors .
Mode of Action
It’s known that 4-anilinoquinazolines can inhibit rtks, which are key regulators of normal cellular processes but also play a critical role in the development and progression of many types of cancer .
Biochemical Pathways
Rtks, which are potential targets of similar compounds, are involved in numerous biochemical pathways, including cell growth, differentiation, and metabolism .
Result of Action
Similar compounds have shown promising antiproliferative properties against tumor cells .
Análisis Bioquímico
Biochemical Properties
4-Chloroquinazoline-7-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways and cellular processes .
Cellular Effects
The effects of 4-Chloroquinazoline-7-carbonitrile on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation, differentiation, and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 4-Chloroquinazoline-7-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. For instance, its interaction with kinases can inhibit their activity, thereby affecting downstream signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloroquinazoline-7-carbonitrile can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its efficacy and impact on cellular function . Long-term effects observed in in vitro and in vivo studies include alterations in cellular behavior and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of 4-Chloroquinazoline-7-carbonitrile vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function . Toxicity studies have shown that high doses can result in adverse effects, including cytotoxicity and organ damage .
Metabolic Pathways
4-Chloroquinazoline-7-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of 4-Chloroquinazoline-7-carbonitrile within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can affect its accumulation and efficacy in target tissues .
Subcellular Localization
4-Chloroquinazoline-7-carbonitrile exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
4-chloroquinazoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-9-7-2-1-6(4-11)3-8(7)12-5-13-9/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPKVEMLKHNBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856970 | |
| Record name | 4-Chloroquinazoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260759-38-3 | |
| Record name | 4-Chloroquinazoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1469678.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B1469680.png)


![7-Hydroxy-3,3-dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469685.png)


![2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1469690.png)



![Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469697.png)

